2-[(2-cyanophenyl)sulfonyl]-N-methylbenzenecarboxamide
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Overview
Description
2-[(2-cyanophenyl)sulfonyl]-N-methylbenzenecarboxamide is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound features a sulfonyl group attached to a cyanophenyl ring and a carboxamide group bonded to a methyl-substituted benzene ring. Its unique structure allows it to participate in various chemical reactions, making it a valuable compound in multiple fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-cyanophenyl)sulfonyl]-N-methylbenzenecarboxamide typically involves the following steps:
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Formation of the Cyanophenyl Sulfonyl Intermediate
Starting Material: 2-bromobenzonitrile.
Reaction: The bromine atom is substituted with a sulfonyl group using a sulfonyl chloride reagent in the presence of a base such as triethylamine.
Conditions: The reaction is carried out in an organic solvent like dichloromethane at room temperature.
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Coupling with N-Methylbenzenecarboxamide
Starting Material: The cyanophenyl sulfonyl intermediate.
Reaction: The intermediate is coupled with N-methylbenzenecarboxamide using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Conditions: The reaction is performed in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Optimization of Reaction Conditions: Ensuring high yield and purity by optimizing temperature, solvent, and reagent concentrations.
Purification: Using techniques like recrystallization, column chromatography, or distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
Reagents: Common oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Products: Oxidation of the sulfonyl group can lead to the formation of sulfonic acids.
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Reduction
Reagents: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Products: Reduction can convert the sulfonyl group to a sulfide or the nitrile group to an amine.
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Substitution
Reagents: Nucleophiles like amines or alcohols.
Products: Substitution reactions can replace the sulfonyl or nitrile groups with other functional groups.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: LiAlH₄ in anhydrous ether.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide (NaOH).
Scientific Research Applications
2-[(2-cyanophenyl)sulfonyl]-N-methylbenzenecarboxamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(2-cyanophenyl)sulfonyl]-N-methylbenzenecarboxamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl and nitrile groups can form hydrogen bonds or electrostatic interactions with active sites, modulating the activity of the target molecules. This interaction can lead to inhibition or activation of specific biochemical pathways, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
2-[(2-cyanophenyl)sulfonyl]benzenecarboxamide: Lacks the N-methyl group, which may affect its reactivity and biological activity.
N-methylbenzenesulfonamide: Contains a sulfonamide group instead of a sulfonyl group, leading to different chemical properties.
2-cyanobenzenesulfonyl chloride: Used as a precursor in the synthesis of sulfonyl-containing compounds.
Uniqueness
2-[(2-cyanophenyl)sulfonyl]-N-methylbenzenecarboxamide is unique due to the presence of both a sulfonyl and a nitrile group, which allows it to participate in a wide range of chemical reactions. Its structure also provides specific interactions with biological targets, making it a versatile compound in research and industrial applications.
Properties
IUPAC Name |
2-(2-cyanophenyl)sulfonyl-N-methylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O3S/c1-17-15(18)12-7-3-5-9-14(12)21(19,20)13-8-4-2-6-11(13)10-16/h2-9H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZQYHZDRJOCPEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=CC=C1S(=O)(=O)C2=CC=CC=C2C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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